molecular formula C11H18F3NO4 B2994138 4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid CAS No. 2416235-33-9

4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid

Cat. No.: B2994138
CAS No.: 2416235-33-9
M. Wt: 285.263
InChI Key: IGBGZTIEDVTHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid is a useful research compound. Its molecular formula is C11H18F3NO4 and its molecular weight is 285.263. The purity is usually 95%.
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Scientific Research Applications

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative, has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application is critical for the UV-light-triggered permselective transport of ionic species through channels, with potential uses in controlled release, sensing, and information processing (Ali et al., 2012).

Advanced Synthesis Techniques

The compound and its variants serve as key intermediates in advanced synthesis techniques. For example, derivatives have been prepared for use in the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines, highlighting the compound's role in creating complex organic molecules with potential pharmaceutical applications (Volle & Schlosser, 2002).

Sensitization of Near-Infrared Emitting Lanthanides

The compound's derivatives have been used to sensitize near-infrared emission from lanthanides in trimetallic arrays, which is significant for developing advanced materials for sensing and imaging applications (Pope et al., 2005).

Enantioselective Synthesis

In the realm of enantioselective synthesis, derivatives of the compound have been utilized to create enantiomerically pure substances, showcasing its importance in the synthesis of chiral molecules, which are crucial in the development of new pharmaceuticals (Gautschi, Schweizer, & Seebach, 1994).

Catalysis and Organic Transformations

Its derivatives have facilitated breakthroughs in catalysis and organic transformations. For instance, lanthanoid, scandium, and hafnium triflates have been used as catalysts for secondary benzylation, demonstrating the compound's role in enhancing reaction efficiency and selectivity in organic synthesis (Noji et al., 2003).

Properties

IUPAC Name

4,4,4-trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-9(2,3)19-8(18)15-6-10(4,5-7(16)17)11(12,13)14/h5-6H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBGZTIEDVTHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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